(E)-4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate
Description
Properties
IUPAC Name |
[4-[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4S/c1-13(26)29-21-19(27-2)9-14(10-20(21)28-3)8-16(11-24)22-25-18(12-30-22)15-4-6-17(23)7-5-15/h4-10,12H,1-3H3/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULOROKBIFBQTP-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a synthetic organic molecule characterized by a complex structure that includes a thiazole ring, a cyano group, and a fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The IUPAC name for this compound is 2-methylpropyl 4-[[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate. The molecular formula is C23H20FN3O2S, and it exhibits properties typical of thiazole derivatives, such as enhanced reactivity and biological activity due to the presence of electron-withdrawing groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. The thiazole ring and cyano group are crucial for binding to enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity and specificity toward these targets, suggesting a mechanism that could involve modulation of signaling pathways related to cancer cell proliferation and survival.
Biological Activity Overview
Recent studies have explored the cytotoxic effects of thiazole derivatives, including this compound, on various cancer cell lines. Notably, the following activities have been documented:
-
Anticancer Activity :
- Cell Lines Tested : The compound has been evaluated against several human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer).
- Cytotoxicity Assays : The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay has been utilized to assess cell viability post-treatment. Results indicate significant cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
-
Mechanisms of Action :
- Apoptosis Induction : Studies have shown that treatment with this compound leads to apoptosis in cancer cells, characterized by the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .
- Inhibition of Signaling Pathways : The compound appears to inhibit key pathways involved in tumor growth and metastasis, such as the vascular endothelial growth factor receptor (VEGFR-2) pathway .
- Antimicrobial Properties :
Data Tables
| Activity Type | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | HT-29 | 1.61 | Induction of apoptosis via Bax/Bcl-2 modulation |
| A431 | 1.98 | Inhibition of VEGFR-2 signaling | |
| Antimicrobial Activity | Various Bacteria | 50 | Disruption of bacterial cell wall synthesis |
Case Studies
-
Study on Cytotoxicity :
In a recent publication, researchers synthesized a series of thiazole derivatives and evaluated their cytotoxicity against HT-29 and A431 cells. The study found that compounds similar to this compound exhibited significant anticancer properties with mechanisms involving apoptosis induction . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial potential of thiazole derivatives demonstrated that compounds with similar structural motifs showed promising results against various bacterial strains, indicating their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of this compound with structurally analogous molecules requires an analysis of crystallographic data, electronic properties, and functional group interactions. Instead, the focus of the evidence is on the SHELX software suite, which is widely used for crystal structure refinement .
Challenges in Comparative Analysis
Hypothetical Comparison Framework
| Parameter | Compound of Interest | Analog 1 (e.g., Thiazole derivatives) | Analog 2 (e.g., Cyano-vinyl acetates) |
|---|---|---|---|
| Crystallographic Data | N/A | N/A | N/A |
| Electron Density Maps | N/A | N/A | N/A |
| Thermal Stability | N/A | N/A | N/A |
| Biological Activity | N/A | N/A | N/A |
Note: Data fields marked "N/A" reflect the absence of relevant information in the provided evidence.
Research Findings and Limitations
For example:
- Structural Insights : Thiazole and fluorophenyl groups are common in bioactive molecules, but without targeted studies, their impact on this compound’s properties remains speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
